Isomer Selectivity in Ni-Catalyzed Isoprene Dimerization: 1,5-DMCOD vs. 1,6-DMCOD
In the standard Ni(acac)₂/PPh₃/Et₂AlOEt-catalyzed dimerization of isoprene, the product distribution is 70% 1,5-DMCOD and 30% 1,6-DMCOD (prior art baseline) [1]. The Shell Oil Company patent (US 4,166,076) demonstrates that by employing a nickel catalyst with fluorinated trihydrocarbyl phosphite ligands, the amount of the undesired 1,6-DMCOD can be suppressed to 'very small amounts,' establishing a quantifiable selectivity improvement over the 70:30 baseline [1]. In a separate Fe-catalyzed system, a 92% isolated yield of 1,6-DMCOD was reported via selective [4+4]-cycloaddition, confirming that catalyst choice inverts regioselectivity [2]. For procurement, the Ni-catalyzed product (80:20 1,5:1,6) is the standard industrial grade, while isomerically pure 1,5-DMCOD requires additional purification via the Ag-complex method [3].
| Evidence Dimension | 1,5-DMCOD : 1,6-DMCOD product ratio in isoprene dimerization |
|---|---|
| Target Compound Data | 80% 1,5-DMCOD : 20% 1,6-DMCOD (Ni-catalyzed, standard industrial process) |
| Comparator Or Baseline | 70% 1,5-DMCOD : 30% 1,6-DMCOD (prior art Ni catalyst, French patent 1,283,217); or 92% 1,6-DMCOD (Fe-catalyzed [4+4]-cycloaddition) |
| Quantified Difference | Standard Ni process: 80:20 vs. 70:30 (10 percentage-point improvement in 1,5-selectivity). Fe catalyst: inverts selectivity to favor 1,6-isomer. |
| Conditions | Ni(acac)₂/PPh₃/Et₂AlOEt in benzene; or Fe catalyst with MePI ligand; isoprene as substrate |
Why This Matters
Procurement specifications must account for the 1,5:1,6 isomer ratio, as this directly determines suitability for ROMP (1,5-DMCOD for regioregular polyisoprene) versus lubricant oligomer synthesis (1,6-DMCOD).
- [1] Shell Oil Company. Cyclodimerization of isoprene. US Patent 4,166,076, issued August 28, 1979. View Source
- [2] Chirik, P. J.; et al. [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Energy Fuels 2019, 33 (10), 9980–9985. View Source
- [3] Doppelt, P.; et al. Inorg. Chem. 1996, 35 (5), 1286–1291. View Source
